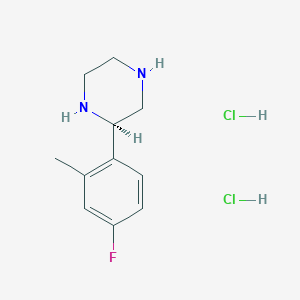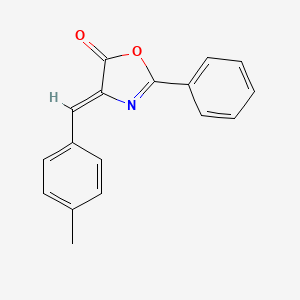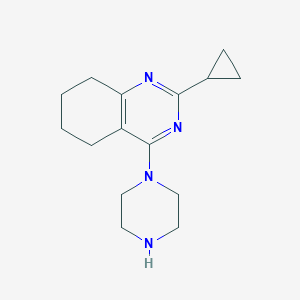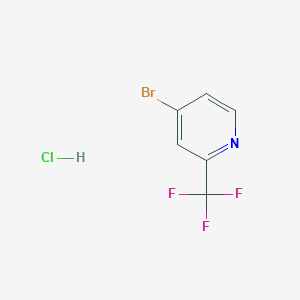
(R)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(4-Fluoro-2-metilfenil)piperazina dihidrocloruro es un compuesto químico que pertenece a la clase de derivados de piperazina. Se caracteriza por la presencia de un átomo de flúor y un grupo metilo unidos a un anillo fenilo, que está conectado a un anillo de piperazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-2-(4-Fluoro-2-metilfenil)piperazina dihidrocloruro generalmente implica la reacción de 4-fluoro-2-metilfenilamina con piperazina en condiciones específicas. La reacción se lleva a cabo generalmente en presencia de un disolvente adecuado y un catalizador para facilitar la formación del producto deseado. El compuesto resultante se purifica y se convierte en su forma de sal dihidrocloruro.
Métodos de producción industrial
En un entorno industrial, la producción de (R)-2-(4-Fluoro-2-metilfenil)piperazina dihidrocloruro puede implicar la síntesis a gran escala utilizando reactores automatizados y técnicas de purificación avanzadas. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final, lo cual es esencial para su uso en diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-2-(4-Fluoro-2-metilfenil)piperazina dihidrocloruro puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios productos de oxidación.
Reducción: Se puede reducir en condiciones específicas para producir diferentes productos de reducción.
Sustitución: El átomo de flúor y el grupo metilo en el anillo fenilo se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar reactivos como halógenos, ácidos o bases dependiendo de la reacción de sustitución deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina. Las reacciones de sustitución pueden dar lugar a una variedad de compuestos de fenilpiperazina sustituidos.
Aplicaciones Científicas De Investigación
(R)-2-(4-Fluoro-2-metilfenil)piperazina dihidrocloruro tiene varias aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con objetivos biológicos.
Medicina: Se lleva a cabo la investigación para explorar sus posibles efectos terapéuticos y aplicaciones en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales e intermediarios químicos.
Mecanismo De Acción
El mecanismo de acción de (R)-2-(4-Fluoro-2-metilfenil)piperazina dihidrocloruro implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos similares
- (R)-2-(4-Cloro-2-metilfenil)piperazina dihidrocloruro
- (R)-2-(4-Bromo-2-metilfenil)piperazina dihidrocloruro
- (R)-2-(4-Yodo-2-metilfenil)piperazina dihidrocloruro
Singularidad
(R)-2-(4-Fluoro-2-metilfenil)piperazina dihidrocloruro es único debido a la presencia del átomo de flúor, que imparte propiedades químicas distintas como una mayor estabilidad y reactividad en comparación con sus homólogos cloro, bromo y yodo. Esta singularidad lo hace valioso para aplicaciones específicas donde estas propiedades son ventajosas.
Propiedades
Fórmula molecular |
C11H17Cl2FN2 |
|---|---|
Peso molecular |
267.17 g/mol |
Nombre IUPAC |
(2R)-2-(4-fluoro-2-methylphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C11H15FN2.2ClH/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11;;/h2-3,6,11,13-14H,4-5,7H2,1H3;2*1H/t11-;;/m0../s1 |
Clave InChI |
HCVDUIKPXBXEAI-IDMXKUIJSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)F)[C@@H]2CNCCN2.Cl.Cl |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2CNCCN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)


![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)
